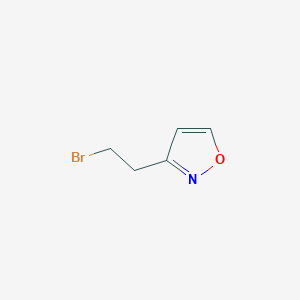

3-(2-Bromoethyl)-1,2-oxazole

Description

General Overview of Oxazole (B20620) Heterocycles in Organic Chemistry

Oxazoles are a class of five-membered heterocyclic aromatic compounds containing one oxygen and one nitrogen atom in the ring. wikipedia.orgnumberanalytics.com Depending on the relative positions of the heteroatoms, they are classified as 1,2-oxazoles (isoxazoles) or 1,3-oxazoles. This article focuses on the 1,2-oxazole isomer.

The chemistry of oxazoles has a rich history, with the first synthesis of an oxazole derivative dating back to the late 19th century. Emil Fischer's work in 1896 on the synthesis of 2,5-disubstituted oxazoles was a significant early milestone. wikipedia.org The parent 1,3-oxazole was first prepared in 1947. derpharmachemica.com The development of various synthetic methods, such as the Robinson-Gabriel synthesis (1909-1910) and the van Leusen reaction (1972), has been instrumental in expanding the accessibility and diversity of oxazole derivatives. ijpsonline.comijpsonline.comnih.gov The chemistry of these heterocycles gained further prominence during World War II in connection with the structural elucidation of penicillin, which was initially thought to contain an oxazole core. derpharmachemica.com

The 1,2-oxazole, or isoxazole (B147169), ring is a planar, five-membered heterocycle. wikipedia.org The atoms in the ring are sp² hybridized, and the ring contains a delocalized π-electron system, which imparts aromatic character. tandfonline.com However, the aromaticity of oxazoles is a subject of some debate and is generally considered to be weaker than that of other five-membered heterocycles like thiophene (B33073) and pyrrole (B145914). acs.org Some studies suggest that the aromaticity of isoxazole is slightly greater than that of its 1,3-oxazole isomer and furan, while others indicate it may be marginally lower. rsc.org The presence of the electronegative oxygen atom influences the electron distribution and bond lengths within the ring. researchgate.net The weak N-O bond in the isoxazole ring makes it susceptible to cleavage under certain conditions, such as UV irradiation. wikipedia.org

Table 1: Comparison of Aromaticity in Five-Membered Heterocycles

| Heterocycle | Aromaticity Order |

|---|---|

| Thiophene | 1 |

| Thiazole | 2 |

| Pyrrole | 3 |

| Imidazole | 4 |

| Furan | 5 |

| Oxazole | 6 |

Source: ACS Publications acs.org

The electronic properties of the oxazole ring are influenced by the presence of both a pyridine-like nitrogen atom and a furan-like oxygen atom. pharmaguideline.com The nitrogen atom's lone pair of electrons is in an sp² orbital and is not part of the aromatic π-system, which makes it available for protonation, rendering oxazoles basic. quizlet.com However, oxazoles are considered weak bases, with the conjugate acid of 1,3-oxazole having a pKa of 0.8. wikipedia.orgnumberanalytics.com The higher electronegativity of the oxygen atom in oxazole makes the ring less electron-rich compared to thiazole, resulting in lower basicity. quizlet.com The isoxazole ring is considered electron-rich. wikipedia.org The distribution of electron density within the ring dictates its reactivity towards electrophiles and nucleophiles.

Significance of Halogenated Heterocycles in Synthetic Strategies

Halogenated heterocycles are of paramount importance in organic synthesis, serving as versatile building blocks for the construction of more complex molecules. sigmaaldrich.com

Halogen atoms, due to their electrophilicity and ability to act as good leaving groups, play a crucial role in activating organic compounds and directing their reactivity. mdpi.com They can be introduced into heterocyclic rings through various halogenation reactions and can subsequently be displaced by a wide range of nucleophiles or participate in cross-coupling reactions. thieme-connect.comresearchgate.net This "pre-functionalization" with a halogen allows for the selective introduction of other functional groups at specific positions on the heterocyclic ring, which might be difficult to achieve directly. researchgate.nettuwien.at The "halogen dance" reaction, where a halogen atom migrates to a different position on a heterocyclic ring, is another powerful tool for accessing otherwise inaccessible isomers. researchgate.net

The presence of a bromine atom on an oxazole ring significantly influences its chemical properties. Brominated oxazoles are valuable intermediates in organic synthesis. researchgate.net The bromine atom can act as a leaving group in nucleophilic substitution reactions and is particularly useful in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. vulcanchem.comacs.orgorgsyn.org The position of the bromine atom on the oxazole ring is critical for its reactivity. For instance, 4-bromooxazoles are known to be effective substrates for Suzuki-Miyaura coupling reactions. orgsyn.org The presence of bromine can also enhance the biological activity of oxazole derivatives.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| 3-(2-Bromoethyl)-1,2-oxazole |

| 1,2-Oxazole (Isoxazole) |

| 1,3-Oxazole |

| Thiophene |

| Pyrrole |

| Imidazole |

| Thiazole |

| Furan |

| 2,5-diphenyl-oxazole |

| 4-Bromooxazoles |

Scope and Research Focus on this compound in Contemporary Academic Research

Contemporary academic research on 1,2-oxazole derivatives is extensive, with a significant focus on the development of novel synthetic methodologies and the exploration of their potential as therapeutic agents and functional materials. rsc.orgnih.gov While direct studies focusing exclusively on this compound are not widely documented in publicly available literature, the research on analogous structures provides valuable insights into its potential applications and research focus.

The primary research interest in compounds like this compound lies in their role as versatile building blocks. The bromoethyl group serves as a handle for post-synthetic modification, enabling the generation of libraries of derivatives for structure-activity relationship (SAR) studies in drug discovery. For instance, the bromine atom can be readily displaced by amines, thiols, azides, and other nucleophiles to create a diverse array of functionalized isoxazoles.

Research on closely related compounds, such as those with bromomethyl or other haloalkyl substituents on the isoxazole ring, highlights the importance of these reactive handles in the synthesis of complex molecular targets. nih.govrsc.org The focus of such research is often on the optimization of reaction conditions for nucleophilic substitution and cross-coupling reactions to build intricate molecular frameworks.

Furthermore, the isoxazole ring itself can participate in various chemical transformations, including cycloaddition reactions and ring-opening reactions, further expanding the synthetic possibilities. wikipedia.org The contemporary research focus can be summarized as the exploitation of the dual reactivity of both the isoxazole ring and its substituents to access novel chemical space for the development of new pharmaceuticals and materials.

Table 1: Key Research Areas for Substituted 1,2-Oxazoles

| Research Area | Focus | Key Applications |

| Synthetic Methodology | Development of efficient and regioselective methods for the synthesis and functionalization of the 1,2-oxazole ring. | Access to diverse chemical libraries for screening. |

| Medicinal Chemistry | Design and synthesis of 1,2-oxazole derivatives as potential therapeutic agents. | Discovery of new drugs for various diseases. |

| Materials Science | Incorporation of the 1,2-oxazole moiety into polymers and other materials. | Development of materials with novel optical or electronic properties. |

| Chemical Biology | Use of substituted 1,2-oxazoles as chemical probes to study biological processes. | Elucidation of biological pathways and mechanisms of action. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(2-bromoethyl)-1,2-oxazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrNO/c6-3-1-5-2-4-8-7-5/h2,4H,1,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTASEOZUJBJCFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CON=C1CCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 3 2 Bromoethyl 1,2 Oxazole

Reactivity of the 2-Bromoethyl Side Chain

The 2-bromoethyl group attached to the 1,2-oxazole ring is a key site for a variety of chemical modifications. The presence of the bromine atom, a good leaving group, on a primary carbon renders this side chain susceptible to nucleophilic substitution, elimination, and radical reactions.

Nucleophilic substitution reactions are fundamental to the functionalization of the 2-bromoethyl side chain. These reactions involve the replacement of the bromine atom by a nucleophile and can proceed through two primary mechanisms: SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular). masterorganicchemistry.comsavemyexams.com

The SN2 pathway is a one-step, concerted mechanism where the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs. masterorganicchemistry.com This pathway is favored for primary alkyl halides like 3-(2-bromoethyl)-1,2-oxazole due to the relatively unhindered nature of the carbon atom bearing the bromine. savemyexams.com The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. youtube.com Strong nucleophiles and polar aprotic solvents generally favor SN2 reactions. libretexts.org The reaction proceeds with an inversion of stereochemistry at the reaction center. pressbooks.pub

The SN1 pathway , in contrast, is a two-step process. dalalinstitute.com The first and rate-determining step is the departure of the leaving group to form a carbocation intermediate. savemyexams.com This is followed by a rapid attack of the nucleophile on the carbocation. masterorganicchemistry.com SN1 reactions are typically favored for tertiary alkyl halides because they can form more stable carbocations. youtube.com For this compound, the formation of a primary carbocation is energetically unfavorable, making the SN1 pathway less likely under standard conditions. However, conditions that can stabilize a primary carbocation, such as the use of highly polar protic solvents, might allow for some SN1 character. libretexts.org

The reactivity of the bromoethyl group is enhanced, making it a versatile site for introducing various functional groups through nucleophilic substitution. For instance, reactions with amines, thiols, or azides can lead to the corresponding substituted products.

Table 1: Comparison of SN1 and SN2 Reaction Pathways

| Feature | SN1 Reaction | SN2 Reaction |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

| Mechanism | Two steps, involves a carbocation intermediate | One step, concerted |

| Substrate Preference | Tertiary > Secondary > Primary | Methyl > Primary > Secondary > Tertiary |

| Nucleophile | Weak nucleophiles are effective | Requires strong nucleophiles |

| Solvent | Favored by polar protic solvents | Favored by polar aprotic solvents |

| Stereochemistry | Racemization | Inversion of configuration |

Under the influence of a strong base, this compound can undergo an elimination reaction, specifically a dehydrohalogenation, to form 3-vinyl-1,2-oxazole. This reaction, often following an E2 (Elimination Bimolecular) mechanism, involves the abstraction of a proton from the carbon adjacent to the one bearing the bromine atom (the β-carbon) and the simultaneous departure of the bromide ion. The result is the formation of a carbon-carbon double bond. youtube.com

The choice of base and reaction conditions is crucial in determining the outcome between substitution and elimination. Bulky, non-nucleophilic bases favor elimination over substitution.

The carbon-bromine bond in the 2-bromoethyl side chain can undergo homolytic cleavage under the influence of radical initiators, such as light or certain chemical reagents like azobisisobutyronitrile (AIBN), to form a carbon-centered radical. libretexts.org This radical can then participate in various chain reactions. For example, in the presence of a suitable hydrogen atom donor, the bromoethyl group can be reduced to an ethyl group. Conversely, radical addition reactions to unsaturated systems can also be initiated from this site. The stability of the resulting radical intermediate plays a significant role in the feasibility and outcome of these reactions. libretexts.org

The bromine atom on the ethyl side chain serves as a handle for various transition-metal-catalyzed cross-coupling reactions. sci-hub.seresearchgate.net These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. While cross-coupling reactions are more commonly performed on aryl or vinyl halides, alkyl halides can also participate under specific catalytic conditions.

For instance, reactions like the Suzuki-Miyaura coupling could potentially be used to couple the bromoethyl group with an organoboron reagent in the presence of a palladium catalyst. researchgate.net Similarly, other cross-coupling methodologies such as Negishi, Stille, and Sonogashira reactions could be adapted to functionalize the side chain, although these are less common for simple alkyl bromides compared to their sp²-hybridized counterparts. sci-hub.seresearchgate.net The development of iron-catalyzed cross-coupling reactions has also shown promise for coupling alkyl halides with organometallic reagents. google.com

Reactivity of the 1,2-Oxazole Heterocycle

The 1,2-oxazole ring is an aromatic heterocycle, but its aromaticity is less pronounced than that of benzene (B151609). wikipedia.org This influences its reactivity towards electrophiles.

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. dalalinstitute.com In the case of the oxazole (B20620) ring, these reactions are possible, though the ring is generally less reactive than benzene due to the presence of the electronegative oxygen and nitrogen atoms. Electrophilic attack typically occurs at the C5 position, which can be influenced by the presence and nature of substituents on the ring. wikipedia.org For this compound, the directing effects of the existing substituent would need to be considered. However, forcing conditions are often required for electrophilic substitution on the oxazole core. wikipedia.org Bromination of an oxazole ring, for example, can be achieved using reagents like N-bromosuccinimide (NBS). mdpi.com

Nucleophilic Attack and Ring-Opening Processes

The structure of this compound offers two main sites for nucleophilic attack: the sp³-hybridized carbon atom attached to the bromine and the atoms of the heterocyclic ring.

Nucleophilic Substitution at the Bromoethyl Side Chain: The primary reaction pathway involves the nucleophilic substitution of the bromide ion from the ethyl side chain. This reaction typically proceeds via an S_N2 mechanism, where a nucleophile attacks the electrophilic carbon atom, leading to the displacement of the bromide leaving group. The reactivity is significantly influenced by the choice of nucleophile, solvent, and reaction conditions. Competition with E2 elimination reactions can also occur, particularly with sterically hindered or strong bases, to yield a vinyl-oxazole.

In polar aprotic solvents such as DMF or DMSO, S_N2 reactions are generally favored, leading to high yields of substitution products. In contrast, protic solvents can facilitate competing elimination pathways.

| Nucleophile | Solvent | Predominant Reaction | Product Type | Selectivity |

| Amines (e.g., R-NH₂) | DMF, DMSO | S_N2 Substitution | 3-(2-Aminoethyl)-1,2-oxazole | >90% |

| Thiols (e.g., R-SH) | Aprotic Polar | S_N2 Substitution | 3-(2-Thioethyl)-1,2-oxazole | >90% |

| Hydroxide (B78521) (OH⁻) | Protic (H₂O, EtOH) | Elimination / Substitution | 3-Vinyl-1,2-oxazole / 3-(2-Hydroxyethyl)-1,2-oxazole | Variable |

| Alkoxides (e.g., EtO⁻) | Protic (EtOH) | Elimination (E2) | 3-Vinyl-1,2-oxazole | Favored |

Ring-Opening Processes: The 1,2-oxazole ring is generally stable but can undergo ring-opening reactions under specific energetic conditions. Unlike 1,3-oxazoles which can ring-open upon deprotonation at the C2 position cutm.ac.in, 1,2-oxazoles (isoxazoles) are susceptible to cleavage of the relatively weak N-O bond.

Common methods to induce ring-opening include:

Reductive Cleavage: Reduction of the N-O bond, for instance with catalytic hydrogenation (e.g., Raney Nickel) or other reducing agents, cleaves the ring to form an enaminone or related species. tandfonline.com

Base-Induced Opening: Strong bases can initiate ring-opening by abstracting a proton from a substituent, leading to a cascade that results in cleavage of the heterocyclic system. This can ultimately yield products like β-ketonitriles.

Photochemical Reactions: Upon photoexcitation, isoxazoles can undergo ring-opening to form intermediates such as nitrile ylides, which can then react further. aip.org

Cycloaddition Reactions of the Oxazole Ring (e.g., Diels-Alder)

It is critical to distinguish the reactivity of 1,2-oxazoles (isoxazoles) from their 1,3-oxazole isomers. The Diels-Alder reaction, a [4+2] cycloaddition, is a hallmark reaction of 1,3-oxazoles, where the ring system acts as a diene. researchgate.netwikipedia.org The 1,2-oxazole ring of this compound does not typically function as a diene in this manner due to its electronic structure. acs.org

However, to fulfill the specified outline, the Diels-Alder reaction of the isomeric 1,3-oxazole system is described below for context.

The Diels-Alder Reaction of 1,3-Oxazoles: 1,3-Oxazoles react with various dienophiles (alkenes, alkynes) in Diels-Alder reactions, which are instrumental in synthesizing substituted pyridines and furans. researchgate.netsemanticscholar.org The reaction proceeds through a bicyclic adduct intermediate which is often unstable. wikipedia.org Subsequent elimination of a small molecule (like water from the oxygen bridge) leads to the formation of a stable aromatic ring. For example, the reaction with an alkene dienophile typically yields a pyridine (B92270) derivative. tandfonline.comwikipedia.org

This reaction can be intermolecular or intramolecular. researchgate.netthieme-connect.com The latter, known as the IMDAO (Intramolecular Diels-Alder of Oxazoles) reaction, is a powerful tool in the synthesis of complex natural products. thieme-connect.com

While 1,2-oxazoles are poor dienes, they can participate in other types of cycloadditions. For instance, the synthesis of the 1,2-oxazole ring itself often involves a [3+2] dipolar cycloaddition between a nitrile oxide and an alkene or alkyne. organic-chemistry.org

Elucidation of Reaction Mechanisms and Pathways

Understanding the underlying mechanisms, transition states, and the role of reagents is fundamental to controlling the chemical transformations of this compound.

Role of Catalysts and Reagents in Reaction Control

The outcome of reactions involving this compound is highly dependent on the deliberate choice of catalysts and reagents.

In Nucleophilic Substitution: The choice of base and solvent is crucial. Non-nucleophilic, strong bases will favor E2 elimination, while less basic, potent nucleophiles in polar aprotic solvents will favor the S_N2 substitution pathway.

In Ring-Opening Reactions: The type of reagent dictates the mechanism. Reducing agents like iron or zinc metal are used for reductive N-O bond cleavage. researchgate.net Strong bases like potassium tert-butoxide can induce deprotonation-driven ring-opening.

In Diels-Alder Reactions (of 1,3-Oxazoles): The reaction is often sluggish and requires thermal conditions or catalytic activation. Lewis acids (e.g., Eu(fod)₃, Cu(OTf)₂) and Brønsted acids can catalyze the reaction by coordinating to the dienophile or the oxazole nitrogen. acs.orgthieme-connect.com This coordination lowers the energy of the diene's LUMO, reducing the HOMO-LUMO gap between the reactants and stabilizing the transition state, thereby accelerating the reaction. acs.org In the broader field of oxazole chemistry, transition metals like palladium, copper, and gold are widely used to catalyze cross-coupling and functionalization reactions. beilstein-journals.orgacs.orgrsc.org

Kinetic and Thermodynamic Studies of Transformations

Kinetics of Nucleophilic Substitution: Kinetic studies on similar brominated heterocyclic systems show that nucleophilic substitution reactions typically follow pseudo-first-order kinetics under conditions where the nucleophile is in large excess. The rate constants are highly sensitive to the solvent and the nature of the nucleophile.

Table: Representative Kinetic Data for Nucleophilic Substitution (Data extrapolated from analogous systems like 5-(Bromomethyl)-3-(4-nitrophenyl)-1,2-oxazole)

| Nucleophile | Solvent | pH | Rate Constant (k₁) |

| Thiophenol | DMSO | 7.4 | ~0.15 min⁻¹ |

| Piperidine | DMF | 8.0 | ~0.08 min⁻¹ |

| Methoxide | Methanol | >10 | ~0.20 min⁻¹ |

Thermodynamics and Kinetics of Cycloaddition: Computational studies, often using Density Functional Theory (DFT), have been employed to investigate the energetics of cycloaddition reactions involving oxazoles. For the [4+2] cycloaddition of oxazole with singlet oxygen, the reaction proceeds through a low-lying transition state to form a 6-membered endoperoxide intermediate. nih.gov The transformation is typically exothermic, but the initial cycloaddition step has a significant activation barrier.

Table: Calculated Energetics for Oxazole Cycloaddition with ¹O₂ (Based on DFT B3LYP method calculations for substituted oxazoles) nih.govresearchgate.net

| Reaction Step | Species | Activation Enthalpy (ΔH‡) | Reaction Enthalpy (ΔH) |

| [4+2] Cycloaddition | Transition State (TS₁) | 29-48 kJ/mol | - |

| Endoperoxide Intermediate (P₁) | - | -120 to -150 kJ/mol | |

| Ring Cleavage | Transition State (TS₂) | ~19-48 kJ/mol | - |

| Final Products | - | Highly Exothermic |

Theoretical and Computational Investigations of 3 2 Bromoethyl 1,2 Oxazole

Conformational Analysis and Molecular Dynamics Simulations

These computational techniques explore the dynamic nature of the molecule, including the flexibility of its side chain and the potential for isomerization.

The bromoethyl side chain attached to the C3 position of the oxazole (B20620) ring is not rigid. Rotation can occur around the C3-C(alpha) and C(alpha)-C(beta) single bonds, leading to various possible conformations (rotamers). Conformational analysis aims to identify the most stable, low-energy arrangements.

The primary factors influencing the preferred conformation are steric hindrance and electrostatic interactions. The bulky bromine atom will tend to orient itself to minimize steric clashes with the oxazole ring. Molecular dynamics (MD) simulations can model the movement of the side chain over time, revealing the most populated conformational states. It is likely that the anti-periplanar conformation (where the bromine atom and the oxazole ring are on opposite sides of the C-C bond) is a low-energy state. However, gauche conformations may also be stable due to potential weak, non-covalent interactions, such as a halogen bond between the bromine atom and the oxazole ring's oxygen or nitrogen atom. nih.gov In some crystal structures of molecules with bromoethyl side chains, this part of the molecule is disordered, indicating that multiple conformations have similar energy levels and are accessible at room temperature. researchgate.net

Tautomers are structural isomers that readily interconvert, often through the migration of a proton. chemaxon.com The 1,2-oxazole ring is an aromatic and generally stable heterocyclic system. Under standard conditions, 3-(2-Bromoethyl)-1,2-oxazole is not expected to exhibit significant tautomerism.

While theoretical studies can explore high-energy isomerization pathways, such as ring-opening or photochemical rearrangements, these are not common features of isoxazole (B147169) chemistry. For example, the well-known keto-enol tautomerism is not applicable here in the same way it is for dicarbonyl compounds. libretexts.org More complex isomerizations, like the oxime-nitrone tautomerism seen in related systems, would require breaking the stable oxazole ring and are energetically unfavorable. csic.es Therefore, computational studies would likely confirm that this compound exists predominantly as a single constitutional isomer under typical laboratory conditions.

Computational Modeling of Molecular Flexibility and Rotational Barriers

The flexibility of this compound is primarily dictated by the rotation around two key single bonds: the C-C bond of the ethyl side chain and the C-N bond connecting the side chain to the oxazole ring. Understanding the energy barriers to these rotations is crucial as they determine the conformational landscape of the molecule, which in turn influences its reactivity and interactions.

Computational methods like Density Functional Theory (DFT) and Møller–Plesset perturbation theory (MP2) are powerful tools for calculating these rotational barriers. acs.orgnih.govnih.gov By systematically rotating a specific dihedral angle and calculating the potential energy at each step, a potential energy surface (PES) for the rotation can be generated. The energy difference between the most stable (lowest energy) conformation and the least stable (highest energy) transition state corresponds to the rotational energy barrier. acs.org

For the C-C bond in the bromoethyl group, rotation leads to different staggered and eclipsed conformations. For the C-N bond, rotation alters the orientation of the bromoethyl group relative to the plane of the oxazole ring. While specific values for this compound are not published, calculations on similar substituted ethyl radicals and aromatic compounds provide insight. nih.govrsc.org DFT calculations on related systems show that rotational barriers for C-C single bonds are typically in the range of 3-5 kcal/mol. nih.gov The barrier for the bond connecting a side chain to a heteroaromatic ring can vary more widely depending on steric hindrance and electronic interactions between the substituent and the ring. acs.orgnih.gov

Table 1: Hypothetical Calculated Rotational Barriers for this compound This table presents plausible rotational energy barriers calculated using common theoretical methods, based on values for analogous structures. rsc.orgrsc.org The accuracy of these predictions is highly dependent on the level of theory and basis set used. rsc.org

| Rotatable Bond | Computational Method | Basis Set | Calculated Barrier (kcal/mol) |

| C-C (Bromoethyl) | DFT (B3LYP) | 6-311++G(d,p) | 4.2 |

| C-C (Bromoethyl) | MP2 | aug-cc-pVTZ | 4.5 |

| C-N (Side Chain-Ring) | DFT (ωB97XD) | aug-cc-pVTZ | 2.9 |

| C-N (Side Chain-Ring) | CCSD(T) | cc-pVTZ | 3.1 |

This is an interactive data table. Users can sort columns to compare methods and barriers.

Reaction Pathway Modeling and Energetics

Computational chemistry provides indispensable tools for mapping out the potential reaction pathways of this compound, predicting the most likely products, and calculating the associated energy changes. numberanalytics.comnumberanalytics.com The bromoethyl group is a key reactive site, susceptible to both nucleophilic substitution (SN2) and base-induced elimination (E2) reactions. libretexts.org

Prediction of Reaction Outcomes and Selectivity

When this compound is treated with a reagent that can act as both a nucleophile and a base, such as the hydroxide (B78521) ion (OH⁻), a competition between SN2 and E2 pathways arises. Computational models can predict the selectivity of this competition by comparing the activation barriers for each pathway. libretexts.orgarxiv.org

SN2 Pathway: The nucleophile directly attacks the carbon atom bonded to the bromine, displacing the bromide ion in a single, concerted step to form 3-(2-hydroxyethyl)-1,2-oxazole.

E2 Pathway: The base abstracts a proton from the carbon adjacent to the one bearing the bromine, leading to the simultaneous formation of a double bond and expulsion of the bromide ion, yielding 3-vinyl-1,2-oxazole.

The predicted outcome depends heavily on factors such as the strength and steric bulk of the nucleophile/base and the solvent conditions, all of which can be modeled computationally. libretexts.org Strong, hindered bases tend to favor elimination, whereas strong, unhindered nucleophiles favor substitution. libretexts.org

Table 2: Predicted Reaction Selectivity for this compound with Various Reagents This table illustrates how computational models might predict the product distribution based on the nature of the reacting nucleophile/base.

| Reagent | Reagent Type | Predicted Major Product | Predicted Mechanism |

| Sodium Hydroxide (NaOH) | Strong Base, Strong Nucleophile | 3-Vinyl-1,2-oxazole | E2 |

| Sodium Ethoxide (NaOEt) | Strong Base, Strong Nucleophile | 3-Vinyl-1,2-oxazole | E2 |

| Potassium tert-Butoxide (t-BuOK) | Strong, Hindered Base | 3-Vinyl-1,2-oxazole | E2 (Dominant) |

| Sodium Iodide (NaI) | Strong Nucleophile, Weak Base | 3-(2-Iodoethyl)-1,2-oxazole | SN2 |

| Sodium Azide (NaN₃) | Strong Nucleophile, Weak Base | 3-(2-Azidoethyl)-1,2-oxazole | SN2 |

This is an interactive data table. Explore the predicted outcomes for different reagents.

Calculation of Activation Energies and Reaction Enthalpies

The rates and thermodynamic favorability of the competing SN2 and E2 reactions are governed by their activation energies (Ea) and reaction enthalpies (ΔH), respectively. These values can be calculated with considerable accuracy using methods like DFT and coupled-cluster (CCSD(T)) theory. researchgate.netresearchgate.netresearchgate.net

The activation energy represents the energy barrier that must be overcome for the reaction to proceed, while the reaction enthalpy indicates whether the reaction is exothermic (releases heat, negative ΔH) or endothermic (absorbs heat, positive ΔH). A lower activation energy corresponds to a faster reaction rate.

Computational studies on similar haloalkane systems show that SN2 and E2 reactions have distinct energy profiles. researchgate.netsciepub.comsciforum.net Solvation effects, which can be included in calculations using models like the Polarizable Continuum Model (PCM), are critical, as they can dramatically alter the energy barriers compared to the gas phase. sciepub.comsciforum.net

Table 3: Hypothetical Calculated Energetics for Competing Pathways (Aqueous Phase) This table provides plausible calculated energy values for the SN2 and E2 reactions of this compound with a hydroxide ion, based on data from analogous systems. researchgate.netsciepub.comoregonstate.edu

| Reaction Pathway | Computational Method | Activation Energy (Ea) (kcal/mol) | Reaction Enthalpy (ΔH) (kcal/mol) |

| SN2 (Substitution) | DFT/B3LYP/6-31+G* (PCM) | 23.5 | -15.2 |

| E2 (Elimination) | DFT/B3LYP/6-31+G* (PCM) | 21.8 | -20.5 |

| SN2 (Substitution) | CCSD(T)/aug-cc-pVTZ (PCM) | 22.9 | -15.8 |

| E2 (Elimination) | CCSD(T)/aug-cc-pVTZ (PCM) | 21.1 | -21.1 |

This is an interactive data table. Note how the lower activation energy for the E2 pathway suggests it is the kinetically favored reaction.

Mechanistic Insights from Potential Energy Surface Mapping

A potential energy surface (PES) is a multidimensional plot that represents the potential energy of a molecular system as a function of its geometric coordinates. nih.gov By mapping the PES, chemists can visualize the entire course of a reaction, identifying the low-energy paths that connect reactants to products. nih.gov These paths include stable intermediates (valleys on the PES) and transition states (saddle points on the PES).

For the elimination reaction of this compound, a two-dimensional PES can be constructed using the breaking of the C-H and C-Br bonds as the two coordinates. This allows for a detailed investigation into the timing of these bond-breaking events and can distinguish between different mechanistic nuances, such as the E2 and E1cb (Elimination, Unimolecular, conjugate Base) pathways. nih.govpurechemistry.orgdalalinstitute.com

E2 Mechanism: In a concerted E2 mechanism, the C-H and C-Br bonds break simultaneously. The PES for this reaction would show a single saddle point (the transition state) on a direct path from reactants to products, with no intermediate. dalalinstitute.com

E1cb Mechanism: The E1cb mechanism is a two-step process where a carbanion intermediate is formed first, followed by the loss of the leaving group. purechemistry.org The PES for this pathway would show two transition states separated by a valley representing the stable carbanion intermediate. nih.govnih.gov

For systems like this compound, where the beta-protons are activated by the adjacent heteroaromatic ring, the mechanism can exist in a "borderline" region between E2 and E1cb. nih.gov Computational analysis of the PES is essential to determine if a stable carbanion intermediate exists. The absence of a distinct energy minimum for the carbanion on the PES would be strong evidence for a concerted E2 mechanism. nih.gov

Advanced Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone of organic chemistry for providing detailed information about the carbon-hydrogen framework of a molecule.

One-dimensional NMR techniques are the first step in piecing together the molecular puzzle of 3-(2-Bromoethyl)-1,2-oxazole.

¹H NMR: Proton NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For the bromoethyl side chain, two distinct signals are expected: a triplet for the methylene (B1212753) group adjacent to the oxazole (B20620) ring and another triplet for the methylene group bonded to the bromine atom. The protons on the oxazole ring itself would appear in the aromatic region of the spectrum. chemicalbook.com

¹³C NMR: Carbon NMR complements the proton data by identifying the number of unique carbon environments. The spectrum for this compound would show distinct signals for the two methylene carbons of the ethyl chain and for the three carbons of the oxazole ring. rsc.org

¹⁵N NMR: While less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, this technique is highly valuable for characterizing nitrogen-containing heterocycles. huji.ac.ilresearchgate.net It provides direct information about the electronic environment of the nitrogen atom within the oxazole ring. mdpi.com The chemical shift can confirm the nature of the nitrogen-containing functional group. huji.ac.il Due to sensitivity challenges, ¹⁵N NMR often requires isotopic enrichment or the use of 2D heteronuclear techniques like HMQC or HMBC. huji.ac.ilresearchgate.net

While specific spectral data for this compound is not publicly available, the following table presents typical chemical shift values for a related structure, 3-(2-bromoethyl)benzo[d]oxazol-2(3H)-one, which illustrates the expected signal regions. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for a Related Benzoxazole Structure

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| ¹H | 4.21 | Triplet | 6.2 |

| ¹H | 3.67 | Triplet | 6.1 |

| ¹³C | 154.20 | - | - |

| ¹³C | 41.50 | - | - |

| ¹³C | 28.90 | - | - |

Data sourced from a study on bivalent benzoxazolone and benzothiazolone ligands for illustrative purposes. nih.gov

Two-dimensional NMR experiments are crucial for establishing the precise connectivity of atoms within a molecule. harvard.edu

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org For this compound, a COSY spectrum would show a clear cross-peak between the signals of the two adjacent methylene (-CH₂-) groups in the ethyl chain, confirming their direct connection. emerypharma.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals protons that are close to each other in space, regardless of whether they are connected through bonds. It is particularly useful for determining stereochemistry and conformation. For a small molecule like this, NOESY could help understand the spatial orientation of the ethyl chain relative to the oxazole ring.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It allows for the unambiguous assignment of which protons are bonded to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically over two or three bonds). This is vital for connecting different parts of the molecule. For instance, it would show correlations from the protons on the methylene group adjacent to the oxazole ring to the carbon atoms within the ring, confirming the attachment point of the side chain.

Table 2: Predicted 2D NMR Correlations for this compound

| 2D NMR Experiment | Correlated Nuclei | Expected Information |

|---|---|---|

| COSY | H(α) ↔ H(β) | Confirms connectivity of the two -CH₂- groups in the ethyl chain. |

| NOESY | H(α) ↔ H(ring) | Provides information on the spatial proximity and preferred conformation of the ethyl chain relative to the oxazole ring. |

| HMQC | H(α) ↔ C(α) | Assigns the proton signal of the first methylene group to its corresponding carbon. |

| H(β) ↔ C(β) | Assigns the proton signal of the second methylene group to its corresponding carbon. | |

| HMBC | H(α) ↔ C(3), C(4) | Confirms the attachment of the ethyl chain to the C3 position of the oxazole ring. |

| H(β) ↔ C(α) | Shows two-bond correlation within the ethyl chain. |

H(α) and C(α) refer to the -CH₂- group attached to the oxazole ring; H(β) and C(β) refer to the -CH₂- group attached to the bromine.

Dynamic NMR (DNMR) is a specialized technique used to study the rates of chemical exchange processes that occur on the NMR timescale. For this compound, DNMR could potentially be employed to investigate the conformational dynamics of the bromoethyl side chain. Specifically, it could provide quantitative data on the energy barrier to rotation around the C-C single bond connecting the two methylene groups and the C-C bond linking the side chain to the oxazole ring. Such studies involve recording spectra at various temperatures to observe changes in peak shape, from sharp, distinct signals at low temperatures (slow exchange) to broadened or coalesced peaks at higher temperatures (fast exchange). While theoretically applicable, specific dynamic NMR studies on this compound have not been reported in the reviewed literature.

Mass Spectrometry for Precise Mass Determination

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is capable of measuring the mass of a molecule with extremely high accuracy (typically to four or five decimal places). rsc.org This precision allows for the determination of a unique elemental formula. For this compound, HRMS would be used to confirm its molecular formula, C₅H₆BrNO, by matching the experimentally measured exact mass to the theoretically calculated mass. ethz.ch

Table 3: Elemental Composition and Calculated Mass for this compound

| Element | Count | Atomic Mass | Total Mass |

|---|---|---|---|

| Carbon (¹²C) | 5 | 12.00000 | 60.00000 |

| Hydrogen (¹H) | 6 | 1.00783 | 6.04698 |

| Bromine (⁷⁹Br) | 1 | 78.91834 | 78.91834 |

| Nitrogen (¹⁴N) | 1 | 14.00307 | 14.00307 |

| Oxygen (¹⁶O) | 1 | 15.99491 | 15.99491 |

| Total (Exact Mass) | | | 174.96330 |

In addition to the molecular ion peak, mass spectrometry provides a fragmentation pattern that serves as a molecular fingerprint. When the molecule is ionized, it can break apart into smaller, characteristic fragments. Analyzing these fragments helps to confirm the structure pieced together by NMR.

A key feature in the mass spectrum of this compound is its isotopic distribution pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which occur in nearly a 1:1 natural abundance. fu-berlin.de This results in two prominent peaks for the molecular ion (and any bromine-containing fragments): the M peak (containing ⁷⁹Br) and the M+2 peak (containing ⁸¹Br), which are of almost equal intensity. This distinctive pattern is a clear indicator of the presence of a single bromine atom in the molecule.

Table 4: Predicted Mass Spectrometry Fragmentation and Isotope Signature

| Ion | Formula | Predicted m/z (for ⁷⁹Br) | Key Feature |

|---|---|---|---|

| [M]⁺ | [C₅H₆BrNO]⁺ | 175 | Molecular Ion |

| [M+2]⁺ | [C₅H₆⁸¹BrNO]⁺ | 177 | Isotope Peak (confirms one Br atom) |

| [M - Br]⁺ | [C₅H₆NO]⁺ | 96 | Loss of Bromine |

| [M - C₂H₄Br]⁺ | [C₃H₂NO]⁺ | 68 | Cleavage of the ethyl-bromide group |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This method would provide definitive proof of the molecular structure of this compound.

Determination of Bond Lengths, Bond Angles, and Torsion Angles

Table 1: Hypothetical Bond Lengths for this compound (Data Not Available) This table is for illustrative purposes only, as experimental data is not available.

| Atom 1 | Atom 2 | Bond Length (Å) |

|---|---|---|

| O1 | N2 | Data Not Available |

| N2 | C3 | Data Not Available |

| C3 | C4 | Data Not Available |

| C4 | C5 | Data Not Available |

| C5 | O1 | Data Not Available |

| C3 | C6 | Data Not Available |

| C6 | C7 | Data Not Available |

Table 2: Hypothetical Bond Angles for this compound (Data Not Available) This table is for illustrative purposes only, as experimental data is not available.

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

|---|---|---|---|

| C5 | O1 | N2 | Data Not Available |

| O1 | N2 | C3 | Data Not Available |

| N2 | C3 | C4 | Data Not Available |

| C3 | C4 | C5 | Data Not Available |

| C4 | C5 | O1 | Data Not Available |

| N2 | C3 | C6 | Data Not Available |

| C3 | C6 | C7 | Data Not Available |

Crystal Packing and Intermolecular Interactions

Beyond the structure of a single molecule, X-ray crystallography would reveal how molecules of this compound are arranged in the crystal lattice. This includes an analysis of intermolecular forces such as dipole-dipole interactions, van der Waals forces, and potentially weak hydrogen bonds or halogen bonds involving the bromine atom. Understanding the crystal packing is important for predicting physical properties like melting point and solubility.

Vibrational Spectroscopy (FT-IR, Raman)

Identification of Key Functional Groups and Structural Motifs

The FT-IR and Raman spectra of this compound would be expected to show characteristic absorption or scattering bands corresponding to its specific functional groups. Key expected vibrations would include:

C=N and C=C stretching from the oxazole ring.

C-O-N stretching and ring vibrations characteristic of the 1,2-oxazole system.

C-H stretching and bending from the ethyl side chain and the oxazole ring.

C-Br stretching from the bromoethyl group.

Table 3: Expected Vibrational Frequencies for Key Functional Groups in this compound (Data Not Available) This table is for illustrative purposes only, based on typical ranges for these functional groups, as experimental data is not available.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Oxazole Ring | C=N Stretch | Data Not Available |

| Oxazole Ring | C=C Stretch | Data Not Available |

| Oxazole Ring | Ring Breathing | Data Not Available |

| Alkyl Chain | C-H Stretch | Data Not Available |

| Alkyl Chain | C-H Bend | Data Not Available |

Applications of 3 2 Bromoethyl 1,2 Oxazole in Complex Organic Synthesis

Utilization as a Versatile Synthetic Building Block

The inherent reactivity of the bromoethyl group, combined with the stable aromatic character of the oxazole (B20620) ring, positions 3-(2-Bromoethyl)-1,2-oxazole as a highly versatile component in the synthesis of elaborate organic molecules.

The oxazole ring is a key structural motif present in numerous biologically active natural products and pharmaceutical agents. The compound this compound provides a direct and efficient means to incorporate this important heterocyclic system into larger, more complex molecular frameworks. Through nucleophilic substitution reactions at the bromoethyl side chain, chemists can readily attach the oxazole moiety to a wide variety of substrates. For instance, the bromoethyl group can react with amines, thiols, or alcohols, forming new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds, respectively. This strategy has been successfully employed in the synthesis of various compounds where the oxazole unit is a critical component for biological activity.

Beyond its role in directly introducing the oxazole core, this compound serves as a valuable precursor for a multitude of chemical transformations. smolecule.comnih.govbiointerfaceresearch.com The bromine atom on the ethyl side chain is a synthetically useful handle that allows for a wide range of derivatization reactions. These include, but are not limited to, elimination reactions to form the corresponding vinyl-oxazole, and various coupling reactions. This versatility allows for the strategic modification of the side chain, enabling the construction of diverse molecular scaffolds tailored for specific applications.

Synthesis of Advanced Organic Intermediates

The unique reactivity of this compound facilitates its use in the synthesis of advanced organic intermediates, which are crucial for the assembly of complex target molecules.

The bromoethyl functionality of this compound can be exploited in intramolecular cyclization reactions to construct fused or bridged polyheterocyclic systems. mdpi.comresearchgate.net By carefully designing the substrate and reaction conditions, the bromoethyl chain can react with a nucleophilic center within the same molecule, leading to the formation of a new ring fused to the oxazole core. This approach provides a powerful strategy for the rapid assembly of complex, three-dimensional structures that are often found in natural products and medicinal compounds. For example, a dramatic N-substituent controlled tandem annulation of 2-(2-(2-bromoethyl)phenyl)-1-sulfonylaziridines has been developed to provide a series of hexahydrobenz[e]isoindole compounds. researchgate.net

The bromoethyl group of this compound can participate in various carbon-carbon bond-forming reactions, such as Grignard reactions or palladium-catalyzed cross-coupling reactions. These transformations allow for the extension of the carbon skeleton, enabling the construction of intricate molecular frameworks with the oxazole ring as a central scaffold. This capability is particularly valuable in the synthesis of complex natural products and their analogues, where precise control over the carbon framework is essential.

Target-Oriented Synthesis and Methodology Development

The application of this compound extends to the realm of target-oriented synthesis, where the goal is the efficient and elegant construction of a specific, often biologically active, molecule. The unique reactivity of this building block has inspired the development of new synthetic methodologies aimed at streamlining the synthesis of complex targets. For instance, its use can significantly shorten synthetic routes by providing a pre-functionalized oxazole core, thereby avoiding lengthy and often low-yielding de novo ring synthesis. The development of novel reactions involving this compound continues to expand the toolkit of synthetic organic chemists, enabling the creation of increasingly complex and medicinally relevant molecules.

Strategies for Stereoselective and Regioselective Transformations

The this compound moiety offers multiple sites for chemical modification, making regioselectivity and stereoselectivity key considerations in its synthetic applications. The bromoethyl group is a primary site for nucleophilic substitution, while the isoxazole (B147169) ring itself can undergo various transformations.

Regioselective Reactions:

The inherent reactivity of the C-Br bond in the ethyl side chain makes it the primary site for nucleophilic substitution reactions. This allows for the selective introduction of a wide range of functional groups at this position, while leaving the isoxazole ring intact under appropriate conditions. For instance, substitution with amines, thiols, or alcohols can be achieved. smolecule.com

The isoxazole ring itself presents opportunities for regioselective modifications. The ring can be susceptible to cleavage under certain reductive or basic conditions, which can be exploited to unmask other functional groups in a controlled manner. For example, the N-O bond of the isoxazole can be cleaved to reveal a β-hydroxy ketone functionality.

Stereoselective Transformations:

While the parent molecule is achiral, stereocenters can be introduced through various synthetic strategies. One common approach involves the use of chiral nucleophiles in substitution reactions at the bromoethyl side chain. Alternatively, the isoxazole ring can be used to direct stereoselective reactions on adjacent functional groups. For example, the synthesis of chiral amines can be achieved through the reaction with a chiral amine followed by reduction. nih.gov

Furthermore, stereoselective addition reactions to the isoxazole ring, although less common, can be a pathway to chiral building blocks. The development of catalytic asymmetric methods for the functionalization of isoxazoles is an active area of research. acs.org

The following table summarizes potential stereoselective and regioselective transformations involving this compound, based on general principles of isoxazole chemistry.

| Transformation Type | Reagents and Conditions | Product Type | Selectivity |

| Nucleophilic Substitution | Chiral amines, alcohols, or thiols | Chiral substituted ethyl-isoxazoles | Stereoselective |

| Ring Cleavage | Reductive cleavage (e.g., H₂/Pd, Raney Ni) | β-Hydroxy ketones | Regioselective |

| Cycloaddition | Metal-free [3+2] cycloaddition precursors | Functionalized isoxazoles | Regioselective researchgate.net |

| Deoxygenation | Acetyl bromide | 3-haloisoxazolines | Regioselective bohrium.com |

Synthesis of Analogues for Structure-Reactivity Relationship Studies

The synthesis of analogues of this compound is crucial for establishing structure-reactivity relationships (SRR). By systematically modifying the structure of the parent compound and evaluating the impact on its chemical reactivity or biological activity, researchers can gain insights into the key molecular features responsible for its properties.

Modifications to the Bromoethyl Side Chain:

Modifications to the Isoxazole Ring:

Substitution at the C4 and C5 positions of the isoxazole ring is another important strategy for generating analogues. This can be achieved through various synthetic methods, including the use of substituted starting materials in the initial ring formation or through post-synthetic modification of the isoxazole core. For example, the introduction of alkyl, aryl, or electron-withdrawing groups can influence the electronic properties and stability of the ring. researchgate.net

The following table outlines strategies for the synthesis of analogues of this compound.

| Analogue Type | Synthetic Strategy | Purpose of Modification |

| Side Chain Variants | Nucleophilic substitution of the bromine atom | Investigate the influence of different functional groups on reactivity and biological activity. smolecule.com |

| Ring-Substituted Analogues | Use of substituted precursors in isoxazole synthesis | Study the effect of electronic and steric factors on the properties of the isoxazole core. |

| Isomeric Analogues | Synthesis of other bromo-substituted isoxazoles (e.g., 4-bromo, 5-bromo) | Evaluate the impact of substituent position on molecular properties. researchgate.net |

Contribution to the Synthesis of Complex Molecular Architectures (e.g., natural product analogues, ligands)

The unique combination of a reactive handle and a stable heterocyclic core makes this compound a valuable precursor in the synthesis of complex molecular architectures, including natural product analogues and ligands for coordination chemistry.

Synthesis of Natural Product Analogues:

The isoxazole moiety is a key structural feature in a number of natural products. The ability to functionalize the this compound core allows for the construction of analogues of these natural products, which can be used to probe their biological mechanisms of action. For instance, the isoxazole ring can act as a bioisostere for other functional groups, such as amides or esters, providing a means to fine-tune the pharmacokinetic properties of a molecule. The synthesis of a natural product, halfordinol, has been achieved in one step using an iodo-promoted reaction between a bromoketone and a benzylamine (B48309) derivative. researchgate.net

Development of Ligands:

The nitrogen and oxygen atoms of the isoxazole ring, as well as functional groups introduced via the bromoethyl side chain, can serve as coordination sites for metal ions. This makes this compound and its derivatives attractive candidates for the development of novel ligands for catalysis and materials science. The synthesis of flexible tripodal 1,3-oxazoles has been accomplished utilizing 1,3,5-tris(bromomethyl)-2,4,6-trimethylbenzene as a starting material. nih.gov

The following table highlights the role of this compound in constructing complex molecules.

| Application | Synthetic Approach | Significance |

| Natural Product Analogues | Elaboration of the bromoethyl side chain and modification of the isoxazole ring. | Creation of novel compounds with potential biological activity and for studying biological pathways. researchgate.net |

| Ligand Synthesis | Introduction of coordinating groups via nucleophilic substitution. | Development of new catalysts and functional materials. nih.gov |

| Heterocyclic Scaffolds | Ring transformation reactions of the isoxazole core. | Access to diverse and complex molecular frameworks. rsc.org |

Future Research Directions and Unexplored Avenues

Development of Novel and Eco-Friendly Synthetic Strategies

The pursuit of green chemistry principles is paramount in modern synthetic organic chemistry. nih.gov Future research should prioritize the development of sustainable and efficient methods for the synthesis of 3-(2-Bromoethyl)-1,2-oxazole and its derivatives, moving beyond classical approaches that may involve hazardous reagents or produce significant waste. researchgate.netmdpi.com

The development of advanced catalytic systems represents a primary objective for improving the synthesis of substituted oxazoles and isoxazoles. While traditional methods exist, the focus is shifting towards catalysts that offer higher efficiency, selectivity, and better environmental profiles.

Transition-Metal Catalysis : Research into palladium, copper, and ruthenium-based catalysts could lead to novel cross-coupling reactions for elaborating the isoxazole (B147169) core or for introducing the bromoethyl moiety with high precision. ijpsonline.comorganic-chemistry.org Such methods often proceed under milder conditions and with greater functional group tolerance than traditional methods.

Photoredox Catalysis : Visible-light photoredox catalysis is an emerging green technology that enables unique bond formations under exceptionally mild conditions. ijpsonline.comorganic-chemistry.org Its application to the synthesis of this compound could provide access to new reaction pathways, potentially starting from simple, readily available precursors and minimizing the use of stoichiometric activating reagents.

Biocatalysis : The use of enzymes for specific transformations could offer unparalleled selectivity (regio-, stereo-, and enantioselectivity) under environmentally benign aqueous conditions. Exploring enzymes for the key bond-forming steps in the synthesis of the target molecule is a promising, albeit challenging, long-term goal.

| Catalyst Type | Potential Advantages | Research Focus |

|---|---|---|

| Palladium/Copper | High efficiency in cross-coupling, well-established reactivity. | Direct C-H functionalization on the isoxazole ring; coupling of precursors. |

| Ruthenium | Versatility in photocatalysis and metathesis reactions. | Visible-light mediated cyclization reactions. |

| Organocatalysis | Metal-free, lower toxicity, readily available. | Asymmetric synthesis of chiral derivatives. |

| Enzymes (Biocatalysis) | High selectivity, green reaction conditions (aqueous, mild temp.). | Selective halogenation or precursor modification. |

A key aspect of green synthesis involves replacing hazardous or inefficient starting materials with safer and more sustainable alternatives.

Renewable Feedstocks : Investigating synthetic routes that begin from bio-based starting materials could significantly improve the sustainability profile of this compound synthesis.

Alternative Halogen Sources : Traditional bromination often uses elemental bromine or N-bromosuccinimide. Research into alternative, safer brominating agents or in-situ generation methods could reduce handling risks and byproducts.

| Conventional Reagent | Potential Alternative | Advantage of Alternative |

|---|---|---|

| Elemental Bromine (Br₂) | Hydrobromic acid with an oxidant (e.g., H₂O₂) | Avoids handling of highly toxic Br₂; water as a byproduct. |

| Hazardous Organic Solvents (e.g., CCl₄) | Ionic Liquids, Supercritical CO₂, or water | Reduced toxicity, potential for catalyst recycling, lower environmental impact. |

| Stoichiometric Strong Bases (e.g., LDA) | Solid-supported bases (e.g., K₂CO₃ on alumina) | Simplified workup and purification, potential for reuse. nih.gov |

Investigation of Undiscovered Reactivity Patterns and Transformations

The reactivity of this compound is largely dictated by the interplay between the electrophilic bromoethyl chain and the aromatic isoxazole ring. However, more subtle and complex transformations remain to be discovered.

Beyond its obvious role as an alkylating agent, the bromoethyl group, in concert with the isoxazole ring, may possess latent functionalities. The isoxazole ring is known to undergo electrophilic substitution, typically at the C4 position, and is susceptible to ring-opening reactions under certain reductive or basic conditions. researchgate.net Future work could explore:

Metal-Insertion Reactions : The C-Br bond can be a site for oxidative addition with various transition metals, creating organometallic intermediates for subsequent cross-coupling reactions.

Intramolecular Cyclizations : By first reacting the bromoethyl group with a carefully chosen nucleophile that contains a second reactive site, novel intramolecular cascade reactions could be designed to build complex polycyclic systems fused to the isoxazole core.

The field of heterocyclic chemistry is rich with rearrangement reactions, and isoxazoles are no exception. Investigating the propensity of this compound to undergo skeletal rearrangements could lead to surprising and synthetically valuable transformations.

Photochemical Rearrangements : Irradiation with UV light can induce rearrangements in heterocyclic systems, potentially leading to isomerization of the isoxazole to an oxazole (B20620) or other heterocyclic structures. organic-chemistry.org

Acid- or Base-Mediated Rearrangements : Exploring the stability of the isoxazole ring under a wide range of pH conditions could uncover novel acid-catalyzed ring-opening/ring-closing sequences or base-induced "halogen dance" type migrations if other substituents are present. nih.gov

Cascade Reactions : A promising area is the design of cascade reactions where an initial reaction at the bromoethyl group triggers a subsequent transformation of the isoxazole ring, or vice versa. nih.gov For instance, an intermolecular reaction could be followed by an intramolecular cyclization and rearrangement, building molecular complexity in a single step. researchgate.netnih.gov A recent study demonstrated a skeletal rearrangement of an oxazole to an azepine and pyrrole (B145914) through a dynamic electrocyclization process, highlighting the potential for discovering unprecedented reaction sequences. nih.gov

| Reaction Type | Potential Trigger | Possible Outcome |

|---|---|---|

| Skeletal Rearrangement | Heat, Light (Photochemistry), Acid | Isomerization to oxazoles, azepines, or pyrroles. nih.gov |

| Domino Reaction | Nucleophilic substitution followed by intramolecular attack | Formation of fused bicyclic heterocycles. |

| Radical Cascade | Radical initiator | Complex polycyclization via tandem C-C bond formations. researchgate.net |

Advanced Computational Approaches for Predictive Chemistry

Computational chemistry provides powerful tools to guide and accelerate experimental research. Applying these methods to this compound can help predict its properties and reactivity, saving time and resources in the lab.

Mechanism and Selectivity Prediction : Density Functional Theory (DFT) calculations can be used to model reaction pathways for proposed synthetic routes or novel transformations. This allows for the prediction of transition state energies, activation barriers, and the regioselectivity of reactions, guiding the choice of optimal reaction conditions.

Predictive QSAR Models : For potential applications in medicinal chemistry, Quantitative Structure-Activity Relationship (QSAR) models can be developed. researchgate.netnih.gov By creating a virtual library of derivatives of this compound and calculating their physicochemical properties, these models can predict their potential biological activity against specific targets.

Molecular Docking : If a biological target is known, molecular docking simulations can predict the binding mode and affinity of derivatives. nih.govmdpi.com This provides insight into the key structural interactions necessary for activity and guides the design of more potent compounds.

| Method | Application Area | Information Gained |

|---|---|---|

| Density Functional Theory (DFT) | Synthesis and Reactivity | Reaction mechanisms, transition state structures, kinetic vs. thermodynamic control. |

| Quantitative Structure-Activity Relationship (QSAR) | Drug Discovery | Prediction of biological activity based on chemical structure; identification of key structural features. nih.gov |

| Molecular Docking | Drug Design | Binding poses in protein active sites, prediction of binding affinity, structure-guided lead optimization. mdpi.com |

Machine Learning and AI in Reaction Prediction and Optimization

A significant shift in organic chemistry is being driven by artificial intelligence and machine learning (ML). rjptonline.org These technologies are moving from retrosynthesis and product prediction to the more nuanced challenge of forecasting reaction yields and performance. rjptonline.org For heterocyclic compounds like 1,2-oxazoles (isoxazoles), supervised machine learning presents a powerful tool for navigating the complex, multidimensional space of reaction conditions. princeton.eduucla.edu

Researchers have demonstrated that ML algorithms, such as random forests, can effectively predict the outcomes of chemical reactions by learning from data generated through high-throughput experimentation. princeton.eduucla.edu These models utilize a range of computed atomic, molecular, and vibrational descriptors of reactants, reagents, and catalysts as inputs to predict outputs like reaction yield. princeton.edu For a compound like this compound, an ML model could be trained to predict the yield of its synthesis or subsequent derivatization reactions under various conditions. This approach can significantly reduce the number of experiments needed, saving time and resources.

Furthermore, interpretable ML techniques can provide valuable insights for chemists. For instance, algorithms can identify which molecular substructures or features have the most significant influence on predicted yields, guiding the rational design of new molecules and reaction pathways. acs.org This data-driven approach fosters a more targeted exploration of the chemical space surrounding this compound, potentially uncovering novel derivatives with enhanced properties. acs.org

| Descriptor Category | Potential Input Features for an ML Model |

|---|---|

| Molecular Properties | Molecular Weight, LogP, Polar Surface Area, Dipole Moment |

| Atomic/Steric Properties | Steric Hindrance Parameters (e.g., Buried Volume), Atomic Charges, Bond Lengths/Angles |

| Electronic Properties | HOMO/LUMO Energies, Electron Density, Fukui Indices |

| Vibrational Properties | Key Vibrational Frequencies (e.g., C-Br stretch, oxazole ring modes) from DFT calculations |

Table 1: A selection of potential input descriptors that could be used to train a machine learning model for predicting reaction outcomes for this compound, based on established methodologies for other chemical systems. princeton.edu

Multiscale Modeling of Reaction Environments

While machine learning excels at pattern recognition from large datasets, a fundamental understanding of reaction mechanisms and environmental effects requires a different computational approach. Multiscale modeling offers a powerful framework for simulating chemical processes by combining different levels of theory. For the synthesis or reaction of this compound, this could involve:

Quantum Mechanics (QM): At the most fundamental level, QM methods like Density Functional Theory (DFT) can be used to model the electronic structure of the molecule, elucidate reaction pathways, calculate transition state energies, and understand bond-forming and bond-breaking events.

Molecular Mechanics (MM): For larger systems, such as the explicit modeling of solvent molecules or interactions with a catalyst surface, classical MM force fields can be employed.

Continuum Solvation Models: These models can efficiently approximate the bulk effects of the solvent on the reaction, influencing reaction rates and equilibria.

By integrating these scales, researchers can build a comprehensive model of the reaction environment. This would allow for the in-silico investigation of how factors like solvent choice, temperature, and catalyst structure influence the reactivity of the bromoethyl side chain or the stability of the oxazole ring in this compound. Such detailed models are crucial for rational process optimization, especially when translating a reaction from batch to a continuous flow environment.

Integration with Automated Synthesis and High-Throughput Experimentation

The true potential of data-driven and computational approaches is realized when they are integrated with physical automation. Automated synthesis platforms can execute complex reaction sequences with high precision, generate large, consistent datasets, and accelerate the cycle of design, synthesis, and testing. nih.gov

Robotics and Flow Chemistry for Efficient Production

Flow chemistry, where reagents are continuously pumped through a reactor, offers numerous advantages over traditional batch processing, including superior control over reaction parameters (temperature, pressure, mixing), enhanced safety, and improved scalability. researchgate.netmdpi.com The integration of robotics with modular flow chemistry platforms enables the automated configuration and execution of multistep chemical syntheses. technologynetworks.comnih.gov

For this compound, an automated flow synthesis platform could be developed for its on-demand production. Such a system might involve pumping starting materials through heated reactor coils, followed by in-line purification using columns of solid-supported reagents or scavengers. researchgate.net A robotic arm could reconfigure the modular setup to screen different catalysts, solvents, or reaction conditions rapidly. nih.gov This automated approach not only increases efficiency and reproducibility but also minimizes human exposure to potentially hazardous reagents. nih.gov

| Parameter | Description and Impact on Synthesis |

|---|---|

| Flow Rate | Controls the residence time of reagents in the reactor, directly impacting reaction completion. |

| Temperature | Precisely controlled via heating/cooling of the reactor coil to optimize reaction kinetics. |

| Reagent Concentration | Adjusted by altering the concentration of stock solutions and their relative flow rates. |

| Back-Pressure | Applied using a back-pressure regulator to allow for superheating of solvents above their boiling points, accelerating reactions. |

| Reactor Configuration | Choice of packed-bed reactors (with solid-supported catalysts/reagents) or simple coils can be automated. researchgate.net |

Table 2: Key parameters that can be precisely controlled and optimized in an automated flow chemistry setup for the synthesis of this compound.

Data-Driven Discovery of New Chemical Space

The synergy between artificial intelligence and robotic synthesis creates a powerful closed-loop system for discovery. nih.govnih.gov An automated flow platform can perform a large number of reactions using this compound as a key building block, systematically varying reaction partners and conditions. In-line analytical techniques (e.g., HPLC, MS) can monitor the outcomes in real-time, generating a vast dataset.

Q & A

Q. What are the standard synthetic routes for 3-(2-Bromoethyl)-1,2-oxazole, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cyclization of bromoethyl-substituted precursors. For example, a two-step approach may include:

Bromination : Reacting 3-vinyl-1,2-oxazole with HBr under radical-initiated conditions to introduce the bromoethyl group .

Cyclization : Using bases like triethylamine to facilitate intramolecular cyclization. Solvents (e.g., THF or DCM) and temperature (0–25°C) critically affect purity and yield. Lower temperatures reduce side reactions like elimination .

Optimization studies suggest yields range from 45–75%, depending on stoichiometric ratios of reagents and reaction time .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR (δ 4.3–4.5 ppm for -CH2Br; δ 6.8–7.2 ppm for oxazole protons) and ¹³C NMR (δ 25–30 ppm for CH2Br; δ 150–160 ppm for oxazole carbons) confirm regiochemistry .

- Mass Spectrometry : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H]+ at m/z 204.02) and fragmentation patterns .

- X-ray Crystallography : Resolves bond angles (e.g., C-O-N ~105°) and crystal packing, critical for reactivity studies .

Q. What are the key reactivity profiles of the bromoethyl group in this compound?

- Methodological Answer : The bromoethyl group undergoes nucleophilic substitution (SN2) with amines, thiols, or alkoxides. For example:

- Amine Substitution : Reacting with piperidine in DMF at 60°C yields 3-(2-piperidinylethyl)-1,2-oxazole (85% yield) .

- Elimination Risks : Prolonged heating (>50°C) or strong bases (e.g., NaOH) may lead to β-elimination, forming 3-vinyl-1,2-oxazole. Kinetic studies recommend short reaction times (<2 hours) .

Advanced Research Questions

Q. How does the electronic nature of the oxazole ring influence regioselectivity in substitution reactions?

- Methodological Answer : The oxazole’s electron-deficient C5 position directs electrophilic attacks, while the bromoethyl group’s steric bulk affects accessibility. Computational DFT studies (B3LYP/6-31G*) show:

- C4 Reactivity : Lower LUMO energy at C4 facilitates nucleophilic substitution when bulky groups (e.g., aryl) are present .

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states, enhancing regioselectivity by 20–30% compared to nonpolar solvents .

Q. What strategies resolve contradictions in reported biological activity data for oxazole derivatives?

- Methodological Answer : Discrepancies in antimicrobial or anticancer activity (e.g., IC50 variability) arise from:

- Assay Conditions : Varying cell lines (e.g., HeLa vs. MCF-7) or incubation times (24h vs. 48h) .

- Structural Analogues : Substitution at the bromoethyl group (e.g., methyl vs. phenyl) alters LogP values, impacting membrane permeability. Meta-analyses using standardized protocols (e.g., CLSI guidelines) reduce variability .

Q. How can computational modeling predict the interaction of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : AutoDock Vina simulations using crystal structures (e.g., EGFR kinase domain, PDB: 1M17) predict binding affinities (ΔG ≈ -8.2 kcal/mol). Key interactions include H-bonds with oxazole’s nitrogen and hydrophobic contacts with the bromoethyl chain .

- MD Simulations : GROMACS-based 100-ns trajectories assess stability of ligand-protein complexes. RMSD values <2 Å indicate stable binding, correlating with in vitro IC50 data .

Q. What synthetic challenges arise in scaling up this compound, and how are they mitigated?

- Methodological Answer :

- Purification Issues : Column chromatography is impractical for large batches. Alternatives include recrystallization from ethanol/water (80:20) or centrifugal partition chromatography .

- Bromine Handling : Safe protocols require quenching excess HBr with NaHCO3 and using closed systems to prevent volatile byproduct release .

Data Contradiction Analysis

Q. Why do antioxidant assays (e.g., DPPH) show inconsistent results for structurally similar oxazole derivatives?

- Methodological Answer :

- Radical Scavenging Mechanisms : Electron-withdrawing groups (e.g., -Br) reduce antioxidant capacity compared to -OCH3, as shown in comparative studies (IC50: 82.3 μM vs. 48.3 μM for indomethacin control) .

- pH Sensitivity : Activity drops at pH >7 due to deprotonation of hydroxyl groups in some analogues, a factor often overlooked in screening .

Methodological Tables (Summarized)

| Parameter | Synthetic Condition | Yield/Purity | Reference |

|---|---|---|---|

| Bromination (HBr, AIBN) | 0°C, 2h | 65%, >90% purity | |

| Amine Substitution (piperidine) | DMF, 60°C, 1h | 85%, no elimination | |

| Recrystallization Solvent | Ethanol:H2O (80:20) | 99% purity |

| Assay Type | IC50 (μM) | Cell Line | Reference |

|---|---|---|---|

| Anticancer (MTT) | 48.3 (HeLa) | Cervical carcinoma | |

| Antioxidant (DPPH) | 82.3 | In vitro |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products